molecular formula C11H13ClFNO2 B6187059 methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 2639379-66-9

methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No. B6187059
CAS RN: 2639379-66-9
M. Wt: 245.7
InChI Key:
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Description

The compound “methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a methyl ester group attached to the 3-carboxylate position and a fluorine atom at the 6-position. The presence of the hydrochloride indicates that this compound is likely a salt form, which is common in pharmaceutical compounds to improve their stability or solubility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyridine ring. The 3-carboxylate position would have a methyl ester group, and the 6-position would have a fluorine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester could undergo hydrolysis, transesterification, or other reactions typical of esters. The aromatic ring could potentially undergo electrophilic aromatic substitution, although the presence of the electron-withdrawing fluorine atom would decrease the reactivity of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate ester and the ionic hydrochloride salt could enhance its water solubility .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to determine its physical and chemical properties, biological activity, and potential applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydroisoquinoline", "ethyl 6-fluoro-3-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: 3,4-dihydroisoquinoline is reacted with ethyl 6-fluoro-3-oxo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the presence of sodium hydroxide to form methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.", "Step 2: Methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is then reacted with methyl iodide in the presence of sodium hydroxide to form the methyl ester.", "Step 3: The methyl ester is then hydrolyzed with hydrochloric acid to form the hydrochloride salt of methyl (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.", "Step 4: The hydrochloride salt is then isolated by extraction with diethyl ether and recrystallization from water." ] }

CAS RN

2639379-66-9

Molecular Formula

C11H13ClFNO2

Molecular Weight

245.7

Purity

95

Origin of Product

United States

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